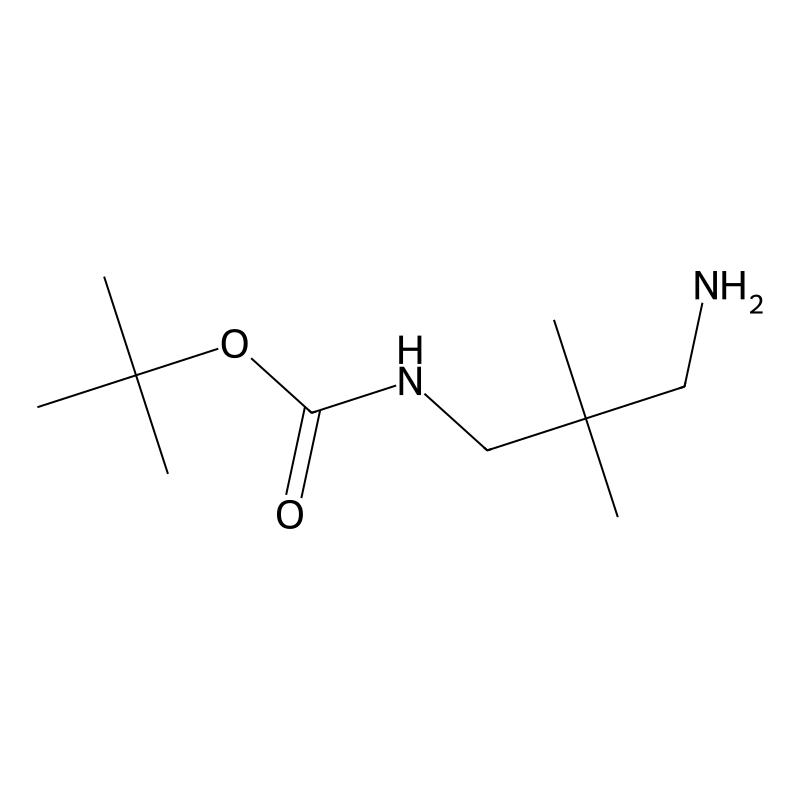tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
The molecule contains a carbamate functional group, which is a common protecting group in organic synthesis. Carbamates can be used to temporarily mask a reactive amine group, allowing for selective modification of other parts of a molecule. tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate could potentially serve as a protecting group for primary amines with a hindered structure similar to the 3-amino-2,2-dimethylpropyl group.
Medicinal Chemistry
tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 202.3 g/mol. It features a tert-butyl group attached to a carbamate moiety, characterized by its stability and reactivity in various chemical environments. This compound is recognized for its role as a building block in organic synthesis and as a protecting group for amines, making it valuable in both academic and industrial applications .
There is no scientific literature available on the specific mechanism of action of this compound.
- Information on the safety hazards associated with this compound, including its toxicity, flammability, and reactivity, is currently unavailable. Due to the presence of the carbamate group, it's advisable to handle this compound with care and follow general laboratory safety protocols for unknown chemicals when working with it.
- Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
- Reduction: Reduction can be performed with lithium aluminum hydride under anhydrous conditions.
- Substitution: The amino group can engage in nucleophilic substitution reactions with various electrophiles.
The choice of reagents and solvents significantly influences the outcomes of these reactions, allowing for diverse synthetic pathways .
The biological activity of tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate has been explored in various contexts:
- Pharmacological Potential: It is under investigation for its potential use in drug development, particularly as a precursor for biologically active molecules.
- Biochemical Assays: The compound serves as a reagent in biochemical assays due to its ability to form stable complexes with other biomolecules.
These properties suggest that it may play a role in therapeutic applications, although further research is necessary to fully elucidate its mechanisms of action .
Synthesis of tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate typically involves a multi-step process:
- Starting Materials: The synthesis begins with tert-butyl carbamate and 3-amino-2,2-dimethylpropylamine.
- Reaction Conditions: The reaction is carried out under controlled conditions to optimize yield and purity.
- Industrial Production: In industrial settings, automated reactors and continuous flow systems are employed to enhance efficiency and reduce waste.
These methods ensure that the compound can be produced at scale while maintaining high quality .
tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate finds applications across various fields:
- Organic Synthesis: Used as a versatile building block in the preparation of complex organic molecules.
- Pharmaceutical Development: Investigated for its potential as a precursor in the synthesis of new therapeutic agents.
- Specialty Chemicals: Employed in the production of specialty chemicals and materials that require specific reactivity profiles.
The compound's unique structure allows it to serve multiple roles within these applications .
Research into the interactions of tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate focuses on its behavior in different environments:
- Environmental Stability: Factors such as temperature, pH, and the presence of other molecules can significantly influence its stability and reactivity.
- Biological Interactions: Studies are ongoing to understand how this compound interacts with biological systems, which could inform its potential therapeutic uses.
Understanding these interactions is crucial for optimizing its applications in both research and industry .
Several compounds share structural similarities with tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-Butyl (3-(methylamino)propyl)carbamate | Contains a methyl group on the amino group | Offers different reactivity due to the methyl group |
| tert-Butyl N-(2,3-dihydroxypropyl)carbamate | Features a dihydroxypropyl group instead of dimethylpropyl | Enhanced solubility due to hydroxyl groups |
| tert-Butyl (3-aminopropyl)(3-((tert-butoxycarbonyl)amino)propyl)carbamate | Contains an additional tert-butoxycarbonyl group | Provides steric protection and increased stability |
Uniqueness: The specific structure of tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate provides distinct reactivity and stability compared to these similar compounds. The presence of the tert-butyl group offers steric protection, making it particularly valuable as an intermediate in organic synthesis .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant








